4-((4-(Benzoylamino)-2-methoxy-5-methylphenyl)azo)-3-hydroxy-N-1-naphthylnaphthalene-2-carboxamide
Description
4-((4-(Benzoylamino)-2-methoxy-5-methylphenyl)azo)-3-hydroxy-N-1-naphthylnaphthalene-2-carboxamide is a complex organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications due to their vibrant colors and chemical properties. This particular compound is notable for its intricate structure, which includes benzoylamino, methoxy, methyl, hydroxy, and naphthalene groups.
Properties
CAS No. |
83399-83-1 |
|---|---|
Molecular Formula |
C36H28N4O4 |
Molecular Weight |
580.6 g/mol |
IUPAC Name |
4-[(4-benzamido-2-methoxy-5-methylphenyl)diazenyl]-3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C36H28N4O4/c1-22-19-31(32(44-2)21-30(22)38-35(42)24-12-4-3-5-13-24)39-40-33-27-17-9-7-14-25(27)20-28(34(33)41)36(43)37-29-18-10-15-23-11-6-8-16-26(23)29/h3-21,41H,1-2H3,(H,37,43)(H,38,42) |
InChI Key |
BKTJUYUJVULTRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC=CC6=CC=CC=C65)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(Benzoylamino)-2-methoxy-5-methylphenyl)azo)-3-hydroxy-N-1-naphthylnaphthalene-2-carboxamide typically involves the azo coupling reaction. This reaction is a classical method for synthesizing azo compounds and involves the coupling of diazonium salts with activated aromatic compounds . The reaction conditions often include maintaining a specific pH, temperature, and reaction time to achieve high yields. For instance, a pH of around 5.71, a flow rate range of 0.03-0.7 mL/min, a residence time of between 17 seconds and 6 minutes 40 seconds, and a temperature of 25°C have been reported for similar azo coupling reactions .
Industrial Production Methods
In industrial settings, the production of azo compounds like 4-((4-(Benzoylamino)-2-methoxy-5-methylphenyl)azo)-3-hydroxy-N-1-naphthylnaphthalene-2-carboxamide may involve continuous flow synthesis techniques. These methods allow for precise control over reaction conditions and can lead to high yields and consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-((4-(Benzoylamino)-2-methoxy-5-methylphenyl)azo)-3-hydroxy-N-1-naphthylnaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, the azo coupling reaction requires diazonium salts and activated aromatic compounds under controlled pH and temperature conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinones, while reduction may yield amines.
Scientific Research Applications
4-((4-(Benzoylamino)-2-methoxy-5-methylphenyl)azo)-3-hydroxy-N-1-naphthylnaphthalene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a dye and in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-((4-(Benzoylamino)-2-methoxy-5-methylphenyl)azo)-3-hydroxy-N-1-naphthylnaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-((4-Nitrophenyl)diazenyl)-N-phenylaniline: Another azo compound with similar structural features.
Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxymethyl)-6-methylpyridin-2-yl)diazenyl)benzoate: A novel azo dye with comparable properties.
Uniqueness
4-((4-(Benzoylamino)-2-methoxy-5-methylphenyl)azo)-3-hydroxy-N-1-naphthylnaphthalene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its structure allows for specific interactions with molecular targets, making it valuable in various scientific and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
